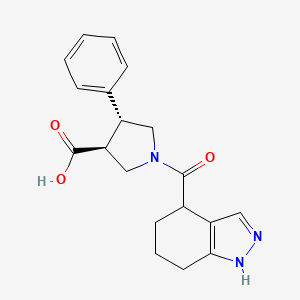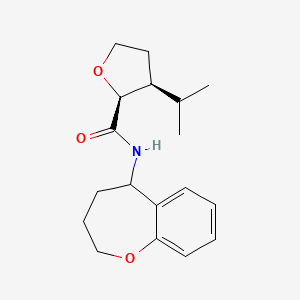![molecular formula C16H16F3N3O2 B7338671 1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7338671.png)
1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone, also known as TAK-659, is a small molecule kinase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the spleen tyrosine kinase (SYK) enzyme, which plays a critical role in the activation of B cells, macrophages, and mast cells.
Mécanisme D'action
1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone exerts its pharmacological effects by selectively inhibiting the SYK enzyme, which is involved in the activation of B cells, macrophages, and mast cells. The inhibition of SYK leads to the suppression of downstream signaling pathways, including the B cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B cells. Additionally, this compound has been shown to inhibit the activation of macrophages and mast cells, which play a critical role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the activation of B cells, macrophages, and mast cells, which are involved in various physiological processes, including the immune response and inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. However, the long-term effects of this compound on the immune system and other physiological processes are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is its selectivity for the SYK enzyme, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
The potential therapeutic applications of 1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone are still being explored, and there are several future directions for research in this area. One area of interest is the development of combination therapies using this compound and other targeted therapies or immunotherapies for the treatment of cancer and autoimmune disorders. Another area of interest is the investigation of the long-term effects of this compound on the immune system and other physiological processes. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound and to improve its solubility and specificity.
Méthodes De Synthèse
1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone was first synthesized by researchers at Takeda Pharmaceutical Company Limited. The synthesis method involves the reaction of 1-phenoxypyrrolidine with 3-(trifluoromethyl)pyrazole-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using chromatography techniques.
Applications De Recherche Scientifique
1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the activation of B cells and macrophages, which are involved in the pathogenesis of autoimmune disorders such as rheumatoid arthritis and lupus. This compound has also shown efficacy in inhibiting the growth of cancer cells in vitro and in vivo, particularly in B cell malignancies such as chronic lymphocytic leukemia and diffuse large B cell lymphoma.
Propriétés
IUPAC Name |
1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)14-7-9-22(20-14)11-15(23)21-8-6-13(10-21)24-12-4-2-1-3-5-12/h1-5,7,9,13H,6,8,10-11H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRYQMSJZCCFRJ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)C(=O)CN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1OC2=CC=CC=C2)C(=O)CN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-N-[3-(cyclohexanecarbonylamino)-4-fluorophenyl]piperidine-2-carboxamide](/img/structure/B7338595.png)

![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)
![4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7338610.png)


![(3S)-N-cyclopropyl-2-[(2-ethylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338634.png)
![[4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338651.png)
![(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B7338657.png)
![2-(4-fluorophenyl)-1-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]ethanone](/img/structure/B7338664.png)
![[1-(2-methoxyphenyl)cyclopropyl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338675.png)
![(3S)-N-cyclopropyl-2-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338683.png)
![[2-[(3-fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]-[(2R)-oxolan-2-yl]methanone](/img/structure/B7338684.png)
![[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7338692.png)
